8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
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Overview
Description
8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, a dimethylbenzyl group, and a pyrazolo[1,5-a]pyrimidine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the use of palladium-catalyzed sequential arylation and alkynylation reactions . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein kinases, which are essential enzymes for cell growth and differentiation . The compound binds to the active site of the kinase, preventing the transfer of phosphate groups from ATP to target proteins. This inhibition disrupts cellular signaling pathways, leading to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and kinase inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in cancer research.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with potential therapeutic applications.
Uniqueness
8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of structural features, which contribute to its distinct biological activities. The presence of the piperazine ring and the dimethylbenzyl group enhances its binding affinity to molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C29H33N5 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
InChI |
InChI=1S/C29H33N5/c1-20-12-13-24(21(2)18-20)19-32-14-16-33(17-15-32)29-25-10-7-11-26(25)30-28-27(22(3)31-34(28)29)23-8-5-4-6-9-23/h4-6,8-9,12-13,18H,7,10-11,14-17,19H2,1-3H3 |
InChI Key |
YFWFFEQUDRYYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=C4CCCC4=NC5=C(C(=NN53)C)C6=CC=CC=C6)C |
Origin of Product |
United States |
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